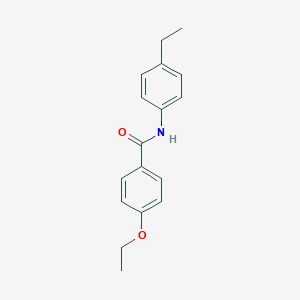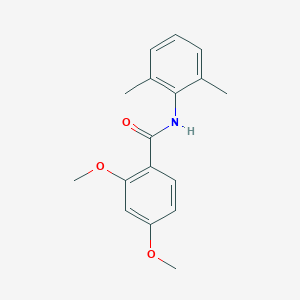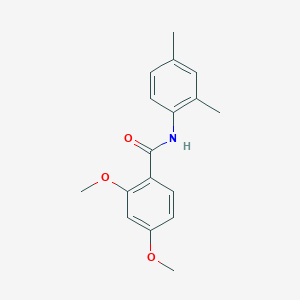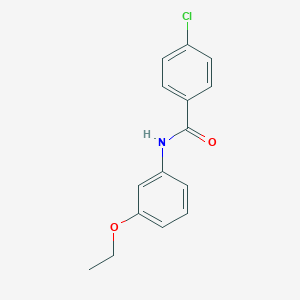
4-chloro-N-(3-ethoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(3-ethoxyphenyl)benzamide, also known as CEIB, is a synthetic compound that has gained significant attention in the scientific community for its potential applications in the field of pharmacology. CEIB is a member of the benzamide family of compounds, which are known to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(3-ethoxyphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 4-chloro-N-(3-ethoxyphenyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. In Alzheimer's disease research, 4-chloro-N-(3-ethoxyphenyl)benzamide has been shown to inhibit the aggregation of amyloid-beta peptides by binding to the peptides and preventing their aggregation. In Parkinson's disease research, 4-chloro-N-(3-ethoxyphenyl)benzamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
4-chloro-N-(3-ethoxyphenyl)benzamide has been shown to exhibit a wide range of biochemical and physiological effects. In cancer research, 4-chloro-N-(3-ethoxyphenyl)benzamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In Alzheimer's disease research, 4-chloro-N-(3-ethoxyphenyl)benzamide has been shown to inhibit the aggregation of amyloid-beta peptides and reduce oxidative stress. In Parkinson's disease research, 4-chloro-N-(3-ethoxyphenyl)benzamide has been shown to protect dopaminergic neurons from oxidative stress and reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-(3-ethoxyphenyl)benzamide has several advantages for lab experiments, including its high purity and stability, its ability to penetrate cell membranes, and its low toxicity. However, 4-chloro-N-(3-ethoxyphenyl)benzamide also has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis and analysis.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N-(3-ethoxyphenyl)benzamide, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the evaluation of its potential applications in other diseases. Additionally, the development of 4-chloro-N-(3-ethoxyphenyl)benzamide derivatives with improved efficacy and reduced toxicity may also be an area of future research.
Synthesemethoden
4-chloro-N-(3-ethoxyphenyl)benzamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoic acid with 3-ethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography or recrystallization. Other methods of synthesis include the reaction of 4-chlorobenzoyl chloride with 3-ethoxyaniline or the reaction of 4-chlorobenzoic acid with 3-ethoxyphenyl isocyanate.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(3-ethoxyphenyl)benzamide has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 4-chloro-N-(3-ethoxyphenyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 4-chloro-N-(3-ethoxyphenyl)benzamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of the disease. In Parkinson's disease research, 4-chloro-N-(3-ethoxyphenyl)benzamide has been shown to protect dopaminergic neurons from oxidative stress.
Eigenschaften
Molekularformel |
C15H14ClNO2 |
|---|---|
Molekulargewicht |
275.73 g/mol |
IUPAC-Name |
4-chloro-N-(3-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-2-19-14-5-3-4-13(10-14)17-15(18)11-6-8-12(16)9-7-11/h3-10H,2H2,1H3,(H,17,18) |
InChI-Schlüssel |
KFUZYTPCHJPYQE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl 5-[(4-methoxybenzoyl)amino]isophthalate](/img/structure/B291731.png)
![Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate](/img/structure/B291732.png)
![Dimethyl 2-[(4-methylbenzoyl)amino]terephthalate](/img/structure/B291733.png)
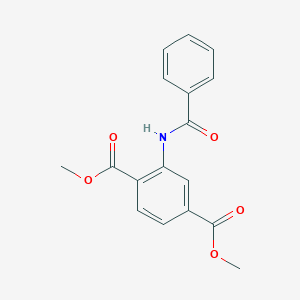
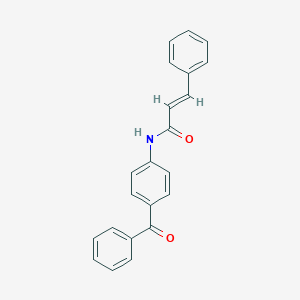

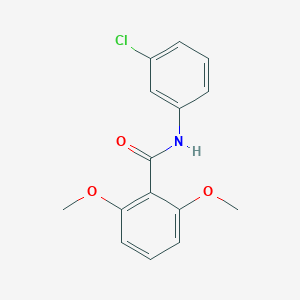
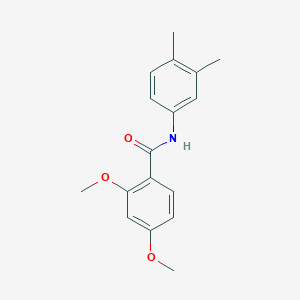
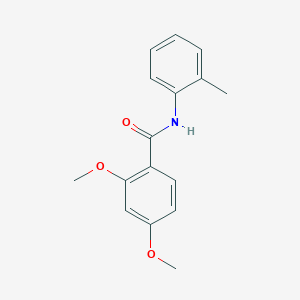
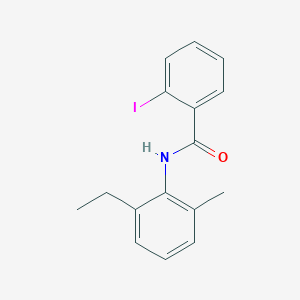
![Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate](/img/structure/B291753.png)
